5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 943821-75-8
VCID: VC11907282
InChI: InChI=1S/C12H11N5O2S/c18-12(13-5-6-17-14-3-4-15-17)9-8-10(19-16-9)11-2-1-7-20-11/h1-4,7-8H,5-6H2,(H,13,18)
SMILES: C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3
Molecular Formula: C12H11N5O2S
Molecular Weight: 289.32 g/mol

5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide

CAS No.: 943821-75-8

Cat. No.: VC11907282

Molecular Formula: C12H11N5O2S

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide - 943821-75-8

Specification

CAS No. 943821-75-8
Molecular Formula C12H11N5O2S
Molecular Weight 289.32 g/mol
IUPAC Name 5-thiophen-2-yl-N-[2-(triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C12H11N5O2S/c18-12(13-5-6-17-14-3-4-15-17)9-8-10(19-16-9)11-2-1-7-20-11/h1-4,7-8H,5-6H2,(H,13,18)
Standard InChI Key GMDGNRZZLQKRQM-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3
Canonical SMILES C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3

Introduction

5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound featuring a thiophene ring, a triazole moiety, and an oxazole structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of these structural features suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Biological Activities

Compounds with similar structures to 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide have been reported to exhibit significant biological activities:

  • Antimicrobial Properties: Thiophene derivatives are known for their ability to inhibit various enzymes and receptors involved in microbial processes.

  • Antiviral Properties: The triazole component may enhance interactions with viral targets.

  • Anticancer Properties: The combination of thiophene and triazole functionalities could provide enhanced anticancer activity.

Table: Biological Activities of Similar Compounds

Compound NameKey FeaturesBiological Activity
Thiophene DerivativesThiophene ringAntimicrobial, enzyme inhibition
Triazole CompoundsTriazole moietyAntiviral, anticancer potential
Oxazole DerivativesOxazole structureVarious biological activities

Synthesis Methods

The synthesis of 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole and triazole rings. These methods may vary based on specific reaction conditions and desired yield optimization.

Table: Synthesis Steps

StepReaction ConditionsProducts
1Formation of oxazole ringOxazole intermediate
2Introduction of triazole moietyTriazole-oxazole intermediate
3Final coupling reactions5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Potential Applications

Given its structural features and biological activities, 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting microbial infections, viral diseases, and cancer.

Table: Potential Applications

Application AreaPotential Use
Antimicrobial TherapyInhibiting microbial enzymes
Antiviral TherapyTargeting viral replication mechanisms
Anticancer TherapyInhibiting cancer cell proliferation

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